![molecular formula C22H17N5O5S2 B2669768 Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 1351648-01-5](/img/structure/B2669768.png)
Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Description
Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C22H17N5O5S2 and its molecular weight is 495.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- The 1,3-dipolar addition of acetylenedicarboxylic esters to 2-methyl-4-phenyl-quinazoline 3-oxide in benzene/methanol and benzene/ethanol results in esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid and by-products of 2-methyl-4-phenyl-5H-benzo[d][1,3]diazepin-5-carboxylic acid. This process demonstrates the chemical reactivity and potential synthetic routes that could be analogous in synthesizing or modifying the target compound (Stauss et al., 1972).
- Synthesis of 3,5‐disubstituted 1‐amino‐1,3,5‐triazine‐2,4,6‐triones from 1,3,4‐oxadiazol‐2(3H)‐one derivatives through cyclic transformations introduces a method for creating triazine derivatives, suggesting a pathway that could be relevant to the target compound's synthesis or modification (Chau et al., 1997).
Potential Applications and Properties
- The design and synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents indicate the therapeutic potential of complex heterocyclic compounds. This research highlights the anti-inflammatory and analgesic activities of these compounds, suggesting a possible application area for the target compound in medicinal chemistry (Abu‐Hashem et al., 2020).
Spectroscopic and Computational Studies
- Studies on the effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group with a 2,4-hydroxyphenyl function highlight the importance of solvent interactions and structural dynamics in determining the properties of thiadiazole derivatives. These findings could be relevant to understanding the chemical behavior and potential applications of the target compound in various environments (Matwijczuk et al., 2017).
properties
IUPAC Name |
methyl 4-[[2-[[5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O5S2/c1-31-20(30)14-7-9-15(10-8-14)23-18(28)12-33-22-26-25-21(34-22)24-19(29)16-11-17(32-27-16)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,23,28)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSPJXLLIZHBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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